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Compound Name: Triethyl 4-phosphonocrotonate

Cat. No.: B080615

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 4-phosphonocrotonate, also known as ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate,
is a valuable organophosphorus reagent in modern organic synthesis. Its primary application
lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the
stereoselective formation of carbon-carbon double bonds, predominantly yielding the (E)-
alkene.[1] This functionality makes it a critical building block in the synthesis of complex natural
products, bioactive molecules, and active pharmaceutical ingredients (APIs).[1]

This technical guide provides an in-depth overview of the synthesis of triethyl 4-
phosphonocrotonate from triethyl phosphite. The core of this transformation is the Michaelis-
Arbuzov reaction, a robust and reliable method for forming carbon-phosphorus bonds. This
document outlines the reaction mechanism, detailed experimental protocols for the synthesis of
the requisite precursor and the final product, and a summary of the compound's physical and
spectroscopic properties.

Reaction Mechanism: The Michaelis-Arbuzov
Reaction

The synthesis of triethyl 4-phosphonocrotonate is achieved through the Michaelis-Arbuzov
reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case,
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triethyl phosphite) on an alkyl halide (ethyl 4-bromocrotonate), yielding a phosphonate.
The mechanism proceeds in two main S»2 steps:

o Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as the nucleophile,
attacking the electrophilic carbon of the alkyl halide that is bonded to the bromine atom. This
initial attack displaces the bromide ion and forms a trialkoxyphosphonium salt intermediate.

o Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the
ethyl groups of the phosphonium salt. This step results in the formation of the stable
pentavalent phosphonate product and a volatile alkyl halide byproduct (ethyl bromide). The
formation of the strong phosphoryl (P=0) bond is the primary driving force for this step.
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Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocols

The synthesis is a two-stage process: first, the preparation of the alkyl halide precursor, ethyl 4-
bromocrotonate, followed by the Michaelis-Arbuzov reaction with triethyl phosphite.
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Stage 1: Synthesis of Ethyl (E)-4-Bromocrotonate

This procedure involves the allylic bromination of ethyl crotonate using N-bromosuccinimide
(NBS).

¢ Reactants and Conditions:

Molar Mass ( g/mol

Reagent ) Quantity Moles (approx.)
Ethyl crotonate 114.14 228¢g 0.20
N-Bromosuccinimide

177.98 35649 0.20
(NBS)
Carbon tetrachloride

153.82 40 mL -

(CCla)

| Benzoyl peroxide (optional) | 242.23]0.29 | - |
e Procedure:

o Dissolve ethyl crotonate (22.8 g) in 40 mL of dry carbon tetrachloride in a round-bottom
flask equipped with a reflux condenser.

o Add N-bromosuccinimide (35.6 g) to the solution. For initiation, 0.2 g of benzoyl peroxide
can be added.

o Heat the mixture to reflux and maintain for 3 hours.
o After the reaction, cool the mixture to 0°C to precipitate the succinimide byproduct.
o Filter the mixture to remove the insoluble succinimide.

o Transfer the filtrate to a separatory funnel, wash with water, and separate the lower
organic layer.

o Dry the organic layer with anhydrous sodium sulfate, filter, and remove the carbon
tetrachloride solvent by distillation at atmospheric pressure.
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o Purify the crude product by vacuum distillation. Collect the fraction boiling at 98-99 °C / 14
mmHg. The expected yield is approximately 25 g.

Stage 2: Synthesis of Triethyl 4-Phosphonocrotonate

This procedure details the Michaelis-Arbuzov reaction between the synthesized ethyl 4-
bromocrotonate and triethyl phosphite.

e Reactants and Conditions:

Molar Mass ( . Moles .
Reagent Quantity Molar Ratio
g/mol ) (approx.)
Ethyl (E)-4-
yIE) 14.0 mL (20.0
bromocrotona 193.04 | 0.104 1.0
g
te

| Triethyl phosphite | 166.16 | 19.5 mL (18.99) | 0.114 | 1.1 |
e Procedure:

o To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add
ethyl (E)-4-bromocrotonate (14.0 mL, 103.6 mmol) and triethyl phosphite (19.5 mL, 114
mmol).

o Mix the reactants at room temperature.
o Place the flask in a preheated oil bath at 120 °C.

o Stir the reaction mixture for 30-60 minutes. The reaction progress can be monitored by
observing the distillation of the ethyl bromide byproduct or by TLC/3:P NMR.

o After completion, allow the mixture to cool to room temperature.

o Remove any unreacted triethyl phosphite and the ethyl bromide byproduct by vacuum
distillation.
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o The crude product can be purified by further high-vacuum distillation, collecting the
fraction at ~135 °C / 0.4 mmHg, or by flash column chromatography on silica gel. A typical
yield for this type of reaction is in the range of 65-95%.
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Caption: Overall experimental workflow for the synthesis.
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Data Presentation
Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of triethyl 4-

phosphonocrotonate.
Property Value
Chemical Formula C10H1905P
Molecular Weight 250.23 g/mol
CAS Number 10236-14-3
Appearance Colorless to pale yellow liquid
Boiling Point 135 °C @ 0.4 mmHg
Density 1.128 g/mL @ 25 °C
Refractive Index (n2°/D) 1.455

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectral data is not widely published, the
following tables provide predicted values based on the known chemical structure and data from
analogous compounds. These values are intended for guidance in characterization.

1H NMR (proton)(Predicted, CDClIs, 400 MHz)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assighment
(3, ppm)
Hz)
J(H,H) = 15.6,
~6.90 dt 1H =CH-COOEt
J(H,P) = 6.0
J(H,H) = 15.6,
~5.95 dt 1H P-CH2-CH=
J(H,P)=2.0
O-CH2-CHs
~4.18 q JHH) =71 2H
(ester)
JHH) =71, O-CH2-CHs
~4.10 qd 4H
J(H,P) = 8.0 (phosphonate)
J(H,H) = 7.5,
~2.75 dd 2H P-CH2-CH=
J(H,P)=22.0
O-CH2-CHs
~1.32 t JHH) =71 6H
(phosphonate)

| ~1.28 | t|J(H,H) = 7.1 | 3H | O-CH2-CHs (ester) |

13C NMR (carbon)(Predicted, CDCIs, 100 MHz)

Chemical Shift (6, ppm) Coupling Constant (J, Hz) Assighment

~ 166.0 - C=0 (ester)

~145.0 J(C,P) = 10-15 =CH-COOEt

~125.0 J(C,P) = 15-20 P-CH2-CH=

~62.5 J(C,P) = 6-8 O-CH:z (phosphonate)
~60.5 O-CH: (ester)

~32.0 J(C,P) = 135-140 P-CH:

~16.3 J(C,P) =5-7 CHs (phosphonate)
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| ~14.2 | - | CHs (ester) |

31P NMR (phosphorus)(Predicted, CDCls, 162 MHz)

Chemical Shift (6, ppm)

|~20-25]

IR (Infrared) Spectroscopy(Predicted, neat)

Wavenumber (cm—?) Assignment

~ 2980 C-H stretch (alkyl)

~ 1720 C=0 stretch (a,B-unsaturated ester)
~ 1650 C=C stretch (alkene)

~ 1250 P=0 stretch (phosphoryl)

~ 1025 P-O-C stretch (alkoxy)

| ~970 | C-H bend (trans-alkene) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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